(R)-2-(1-aminoethyl)aniline hydrochloride
CAS No.:
Cat. No.: VC15757866
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClN2 |
|---|---|
| Molecular Weight | 172.65 g/mol |
| IUPAC Name | 2-[(1R)-1-aminoethyl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | RKANXCBIYKNWEL-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1N)N.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1N)N.Cl |
Introduction
Chemical Identity and Structural Features
Tautomerism and Protonation States
In aqueous solutions, the compound exists in equilibrium between its free base and protonated forms. The hydrochloride salt enhances solubility in polar solvents, making it preferable for laboratory applications. The aniline () and ethylamine () groups contribute to its basicity, with predicted pKa values approximating 4.5 (aniline) and 9.5 (ethylamine).
Synthesis and Optimization Strategies
Reduction of Nitroalkane Precursors
A seminal synthesis route involves the reduction of 1-(2-nitrophenyl)ethan-1-one oxime. As described in , this method employs sodium borohydride () and titanium(IV) chloride () in anhydrous dimethyl ether (DME) under argon. Key steps include:
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Oxime Formation: 2-Nitroacetophenone reacts with hydroxylamine hydrochloride in ethanol/water to yield the oxime derivative (90% yield) .
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Reductive Amination: The oxime is reduced using , followed by acidic workup to isolate the hydrochloride salt. This step achieves a 93% yield, with the product exhibiting a melting point of 85–89°C .
The stereoselectivity of this reduction remains unspecified in available literature, suggesting opportunities for catalytic asymmetric synthesis.
Alternative Pathways
Physicochemical Properties
Thermal Stability and Melting Behavior
Reported melting points vary across sources:
Discrepancies likely arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) studies are needed to resolve these inconsistencies.
Solubility and Partitioning
The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar media. Predicted logP values (≈1.2) indicate moderate lipophilicity, suggesting potential blood-brain barrier permeability in drug design contexts.
Applications in Organic Synthesis
Heterocycle Construction
(R)-2-(1-Aminoethyl)aniline hydrochloride serves as a precursor for nitrogen-containing heterocycles. For example, cyclocondensation with aldehydes or ketones yields 3,4-dihydroquinazolines—a scaffold prevalent in bioactive molecules .
Catalytic Utility
In the trimethylsilylcyanation of 2-methylbenzaldehyde, analogous aniline hydrochlorides demonstrate 95% conversion rates . This highlights potential catalytic applications in C–C bond-forming reactions.
Challenges and Future Directions
Toxicological Profiling
No in vivo toxicity studies are reported. Acute oral toxicity (LD50) and genotoxicity assays (Ames test) are critical for pharmaceutical applications.
Advanced Characterization
Solid-state NMR and X-ray crystallography would elucidate structural details, while HPLC-MS could quantify impurities in synthetic batches.
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